Hapalosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159542-04-8 |
|---|---|
Molecular Formula |
C28H43NO6 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2S,5S,6R,10R,11S)-5-benzyl-10-heptyl-6-hydroxy-4,11-dimethyl-2-propan-2-yl-1,9-dioxa-4-azacyclododecane-3,8,12-trione |
InChI |
InChI=1S/C28H43NO6/c1-6-7-8-9-13-16-24-20(4)28(33)35-26(19(2)3)27(32)29(5)22(23(30)18-25(31)34-24)17-21-14-11-10-12-15-21/h10-12,14-15,19-20,22-24,26,30H,6-9,13,16-18H2,1-5H3/t20-,22-,23+,24+,26-/m0/s1 |
InChI Key |
NJNAHFYVTBZQHU-LFFUDGMSSA-N |
SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Isomeric SMILES |
CCCCCCC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)N([C@H]([C@@H](CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Canonical SMILES |
CCCCCCCC1C(C(=O)OC(C(=O)N(C(C(CC(=O)O1)O)CC2=CC=CC=C2)C)C(C)C)C |
Other CAS No. |
159542-04-8 |
Synonyms |
hapalosin |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Desmethylthis compound
- Structural Modification: Removal of the N-methyl group from the β-hydroxy-γ-amino acid subunit.
- Synthesis : Derived from the same linear precursor as this compound via selective protection/deprotection of the oxazolidine intermediate .
- Bioactivity : Retains partial MDR-reversing activity but is less potent than this compound, indicating the N-methyl group enhances binding affinity to P-gp .
8-Deoxythis compound
- Structural Modification : Absence of the C-8 hydroxyl group.
- Synthesis : Achieved by omitting oxidation steps during β-hydroxy acid synthesis .
- Conformational studies reveal that 8-deoxythis compound exclusively adopts the s-cis amide conformation, suggesting the s-trans form (prevalent in this compound) is critical for activity .
Homothis compound A and B
- Structural Modifications :
- Synthesis : Constructed via Grignard reagent additions to malimide intermediates, followed by combinatorial chemistry to generate libraries .
- Bioactivity : Both analogues retain MDR-reversing activity, with Homothis compound A showing slightly enhanced potency due to increased lipophilicity, which may improve membrane permeability .
9-i-Butyl-Hapalosin
- Structural Modification : Introduction of a branched iso-butyl group at C-7.
- Synthesis : Utilized diversity-oriented synthesis (DOS) with Evans aldol reactions to introduce steric bulk .
- Bioactivity : Reduced activity compared to this compound, suggesting linear alkyl chains at C-9 are optimal for P-gp interaction .
Key Structural and Functional Insights
Critical Structural Motifs
Preparation Methods
Macrolactonization Strategy
The macrolactonization approach involved coupling a linear precursor containing both ester and carboxylic acid functionalities. Activation of the carboxylic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitated intramolecular cyclization under high dilution (0.001 M) to minimize oligomerization. Key steps included:
-
Brown allylboration reactions to establish three of the five stereocenters with >90% enantiomeric excess (ee).
-
Chelation-controlled reduction of a γ-amino-β-keto ester intermediate using NaBH4 in the presence of CeCl3, achieving a 7:1 diastereomeric ratio (dr) favoring the desired anti configuration.
Cycloamidation Strategy
The cycloamidation route focused on forming the amide bond between the GABOB subunit and the N-methylated valine residue. This method utilized PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling reagent, achieving a 65% yield for the macrocyclization step. Notably, the non-N-methyl analog of this compound was synthesized via this pathway, revealing a single conformer in contrast to the natural product’s 2.3:1 conformational equilibrium.
Table 1: Comparison of Initial Synthesis Methods
| Parameter | Macrolactonization | Cycloamidation |
|---|---|---|
| Cyclization Yield | 58% | 65% |
| Stereochemical Control | 3 stereocenters | 2 stereocenters |
| Conformational Outcome | 2.3:1 ratio | Single conformer |
Synthesis of the γ-Amino-β-Hydroxy Acid (GABOB) Subunit
The GABOB subunit is critical for this compound’s bioactivity, and its stereoselective preparation has been a focal point of research.
Aldol Addition with Chiral Enolates
In 2004, Palomo et al. developed a stereocontrolled synthesis of the GABOB subunit using a camphor-derived lithium acetate enolate . This method featured:
Tandem Barbier Process
A 2017 study by Si et al. introduced a tandem Barbier reaction for synthesizing trans-4-hydroxy-5-substituted 2-pyrrolidinones, key intermediates for GABOB. Using indium-mediated allylation, the method achieved:
-
92% yield for the tandem process.
-
Divergent applications in synthesizing (+)-preussin and (–)-hapalosin analogs.
Table 2: Key Methods for GABOB Subunit Synthesis
Convergent Enantioselective Total Synthesis
A landmark 1996 synthesis by the Moore group confirmed this compound’s absolute configuration through a convergent approach . Key innovations included:
-
Segment coupling of the GABOB subunit with a tripeptide fragment.
-
Macrolactonization using n-butylammonium bromide and trimethylsilyl chloride, yielding synthetic this compound with spectral data matching the natural product.
-
Optical rotation analysis ([α]D = –40.9) validated the synthesis’s enantioselectivity.
Practical Synthesis via Improved Macrolactonization
Palomo’s 2004 protocol addressed scalability challenges through double activation macrolactonization :
-
Activation of both the carboxylic acid (via 2,4,6-trichlorobenzoyl chloride) and hydroxyl group (via DMAP).
-
82% yield for the macrocyclization step, surpassing prior methods.
-
X-ray crystallography confirmed the stereochemical integrity of intermediates.
Stereochemical and Conformational Insights
This compound’s bioactivity is linked to its conformational equilibrium. Key findings include:
Q & A
Q. What are the key structural features of Hapalosin that underlie its multidrug resistance (MDR) reversal activity?
this compound is a cyclic depsipeptide containing a lactone and a lactam bond, which are critical for its interaction with efflux pumps like P-glycoprotein (P-gp). These structural motifs enable competitive inhibition of drug efflux, enhancing intracellular retention of chemotherapeutics such as paclitaxel. Experimental validation involves comparative assays using structural analogs to isolate functional groups responsible for activity .
Q. What methodologies are commonly employed for the synthesis of this compound?
Armstrong et al. (1995) developed a total synthesis route for this compound, involving sequential coupling of amino acid residues, cyclization, and lactonization. Key steps include protecting-group strategies for sensitive functional groups and spectroscopic validation (NMR, MS) to confirm stereochemistry. Researchers should replicate this protocol with modifications for scalability, such as solid-phase synthesis or enzymatic catalysis .
Q. How is this compound’s MDR reversal activity evaluated in vitro?
Standard assays include:
- Drug accumulation assays : Measuring intracellular retention of fluorescent substrates (e.g., rhodamine-123) in resistant cell lines (e.g., SKVLB1) using flow cytometry.
- Cytotoxicity synergy tests : Co-administering this compound with chemotherapeutics (e.g., vincristine) and calculating combination indices (CI) via the Chou-Talalay method. Controls must include Verapamil (a known MDR inhibitor) and vehicle-only groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different MDR cell models?
Discrepancies may arise due to variable expression levels of efflux transporters (e.g., P-gp, MRP1). To address this:
- Quantify transporter expression : Use qPCR or Western blotting to correlate this compound’s efficacy with target abundance.
- Employ isogenic cell lines : Compare parental and transporter-overexpressing lines to isolate mechanism-specific effects.
- Cross-validate with siRNA knockdown : Confirm target specificity by silencing suspected transporters .
Q. What experimental designs optimize this compound’s therapeutic window while minimizing off-target cytotoxicity?
- Dose-response matrices : Test this compound across a range of concentrations (e.g., 0.1–50 µM) with chemotherapeutics to identify synergistic ratios.
- Toxicity profiling : Use primary human hepatocytes or renal cells to assess organ-specific toxicity.
- Pharmacokinetic modeling : Predict in vivo bioavailability using Caco-2 permeability assays and microsomal stability tests .
Q. How should researchers analyze conflicting data on this compound’s mechanism of action (e.g., P-gp inhibition vs. apoptosis induction)?
- Mechanistic deconvolution : Combine transporter inhibition assays (e.g., calcein-AM efflux) with apoptosis markers (e.g., caspase-3 activation).
- Time-course experiments : Determine whether apoptotic effects are secondary to MDR reversal or direct actions.
- Computational docking : Use molecular dynamics simulations to map this compound’s binding affinity to P-gp versus apoptotic pathway targets .
Key Research Findings Table
Methodological Recommendations
- For in vivo studies : Prioritize pharmacokinetic profiling to address this compound’s short half-life, possibly via nanoformulation or prodrug strategies.
- Data interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental designs, ensuring alignment with translational goals .
- Contradiction resolution : Use meta-analysis frameworks to reconcile disparate results across studies, emphasizing cell line heterogeneity and assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
